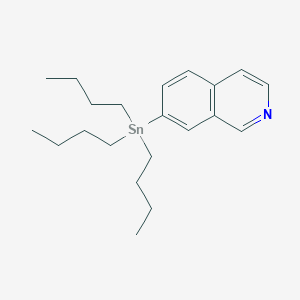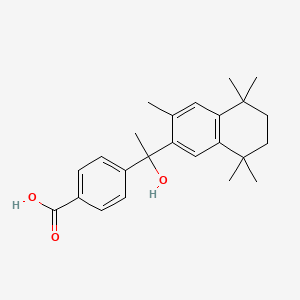![molecular formula C9H17N5O3 B1394273 Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- CAS No. 1242657-83-5](/img/structure/B1394273.png)
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-
説明
Molecular Structure Analysis
The molecular structure of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is complex. It is composed of 9 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is slightly soluble in water . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.科学的研究の応用
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Hexanamide compounds have been used in the synthesis of antimicrobial agents . Specifically, aryl-n-hexanamide linked enaminones of usnic acid have shown promising antimicrobial properties .
- Method : A set of 37 usnic acid enaminone-coupled aryl-n-hexanamides were synthesized and evaluated . The study yielded a 3,4-dimethoxyphenyl compound as the most active anti-TB molecule .
- Results : The compound displayed maximum binding energy with the enzyme Glucose dehydrogenase (Gscore: -9.03), indicating that these hexanamides possibly act by inhibiting the glucose metabolic pathway of the bacterium . The intermediate hexanoic acid 2 was identified as a potent antibacterial agent, acting on both gram-positive and gram-negative bacterial strains .
-
Sphingolipids
- Field : Biochemistry
- Application : Hexanamide compounds, such as C6-dihydro-Ceramide (N-hexanoyl-), are used in the study of sphingolipids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Light-Emitting Multifunctional Polymers
- Field : Polymer Chemistry
- Application : Hexanamide compounds have been used in the synthesis of light-emitting multifunctional polymers . These polymers are suitable for sensing and high-performance adsorptive exclusion of Fe(III), along with the imaging of Madin−Darby canine kidney cells .
- Method : The polymer was synthesized via C−C/N−C-coupled in situ allocation of a fluorophore monomer . The scalable and reusable intrinsically fluorescent biocompatible polymer was studied via microstructural analyses .
- Results : The limit of detection and the maximum adsorption capacity were 2.45 × 10−7M and 542.81 mg g−1, respectively .
-
Drug Enhancement
- Field : Medicinal Chemistry
- Application : Hydroxymethylation, a simple chemical reaction in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages . This can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .
-
Sensing, Removal, and Cell Imaging
- Field : Polymer Chemistry
- Application : Hexanamide compounds have been used in the synthesis of light-emitting multifunctional polymers . These polymers are suitable for sensing and high-performance adsorptive exclusion of Fe(III), along with the imaging of Madin−Darby canine kidney cells .
- Method : The polymer was synthesized via C−C/N−C-coupled in situ allocation of a fluorophore monomer . The scalable and reusable intrinsically fluorescent biocompatible polymer was studied via microstructural analyses .
- Results : The limit of detection and the maximum adsorption capacity were 2.45 × 10−7M and 542.81 mg g−1, respectively .
-
Sphingolipids
- Field : Biochemistry
- Application : Hexanamide compounds, such as C6-dihydro-Ceramide (N-hexanoyl-), are used in the study of sphingolipids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Hexanamide is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts . Specific safety and hazard information for Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is not available in the retrieved data.
特性
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-6-azidohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O3/c10-9(17)7(6-15)13-8(16)4-2-1-3-5-12-14-11/h7,15H,1-6H2,(H2,10,17)(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJKIIWCYUZOD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC(CO)C(=O)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)N[C@@H](CO)C(=O)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



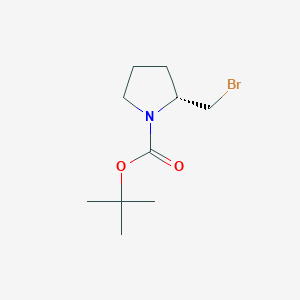
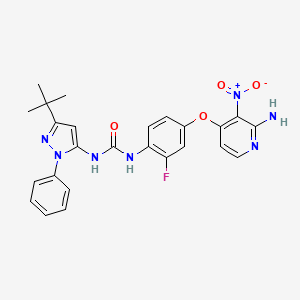
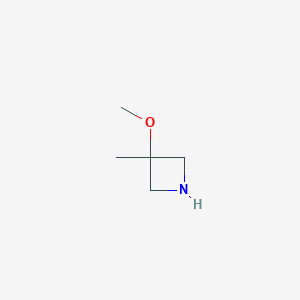
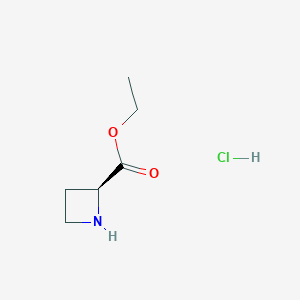
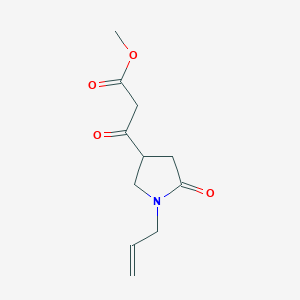

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

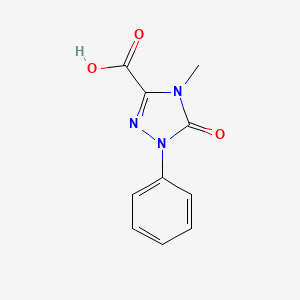
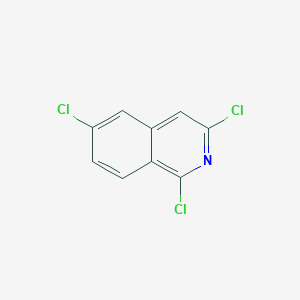
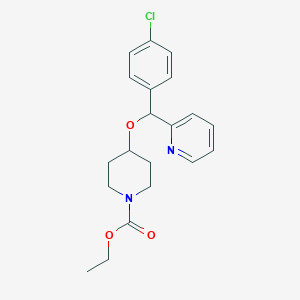
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
